

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1325019

[Get Quote](#)

An In-depth Technical Guide on **Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate**

For researchers, scientists, and drug development professionals, **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate** is a key heterocyclic building block. Its 7-azaindole core is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its physical properties, potential synthetic routes, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Core Physical and Chemical Properties

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a solid at room temperature. While exhaustive experimental data on its physical properties is not readily available in public literature, key computed and supplier-provided data are summarized below.

Property	Value	Source
CAS Number	944937-30-8	ChemScene
Molecular Formula	C ₉ H ₇ IN ₂ O ₂	ChemScene[1]
Molecular Weight	302.07 g/mol	ChemScene[1]
Topological Polar Surface Area (TPSA)	54.98 Å ²	ChemScene[1]
LogP	1.9541	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Synthesis and Experimental Protocols

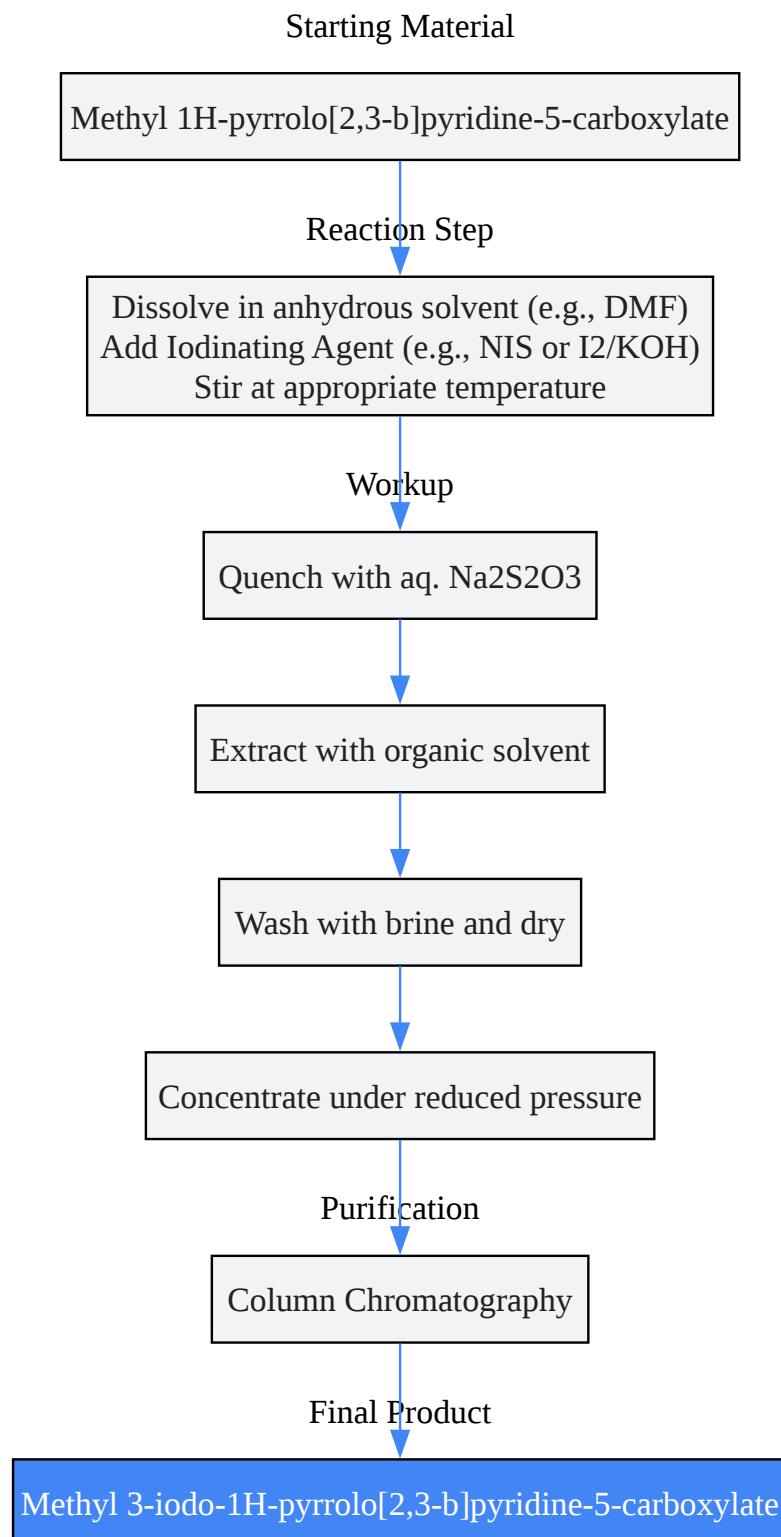
The synthesis of **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate** is not explicitly detailed in publicly available literature. However, based on established methods for the regioselective iodination of the 7-azaindole scaffold, a plausible synthetic route can be proposed. The C3 position of the 7-azaindole ring is known to be susceptible to electrophilic substitution.

A general protocol for the C3-iodination of 7-azaindoles involves the use of an iodine source, often in the presence of a base or a catalyst.

Proposed Experimental Protocol for C3-Iodination of a 7-Azaindole Precursor:

This protocol is adapted from general methods for the C3-iodination of 7-azaindoles and would require optimization for the specific substrate, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Materials:


- Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (starting material)
- N-Iodosuccinimide (NIS) or Iodine (I₂)

- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Potassium hydroxide (KOH) or another suitable base (if using I_2)
- Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the starting material, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, in the chosen anhydrous solvent.
- If using NIS, add it portion-wise to the solution at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- If using molecular iodine (I_2), the starting material is often first treated with a base like potassium hydroxide in DMF to form the corresponding anion, followed by the addition of the iodine solution.
- Upon completion of the reaction, the mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- The product is then extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the desired **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate**.

Logical Workflow for the Proposed Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1325019#methyl-3-iodo-1h-pyrrolo-2-3-b-pyridine-5-carboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com